molecular formula C18H20N2O4 B172961 (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid CAS No. 160885-24-5

(S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid

Cat. No.: B172961
CAS No.: 160885-24-5
M. Wt: 328.4 g/mol
InChI Key: OAHOFSCUNXESMA-INIZCTEOSA-N
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Description

(S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is a nonproteinogenic amino acid derivative featuring dual protective groups: a benzylamino (Bn) moiety at the β-position and a benzyloxycarbonyl (Cbz) group at the α-amino position. This compound is structurally related to phenylalanine derivatives but includes modifications that enhance its utility in peptide synthesis and medicinal chemistry. The stereochemistry (S-configuration) and protective groups influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

(2S)-3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOFSCUNXESMA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472535
Record name 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160885-24-5
Record name N-[(Phenylmethoxy)carbonyl]-3-[(phenylmethyl)amino]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160885-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzylamino)-N-[(benzyloxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Alkylation Followed by Cbz Protection

This method involves sequential modification of a parent amino acid. For example, L-alanine serves as a starting material due to its inherent chirality and structural simplicity.

  • Reductive Alkylation :

    • L-Alanine reacts with benzaldehyde in aqueous NaOH, forming a Schiff base intermediate.

    • Sodium borohydride (NaBH₄) reduces the imine to introduce the benzylamino group at the β-position.

    • Critical parameters:

      • Molar ratio of benzaldehyde to amino acid (1:1–1.2:1)

      • Reaction temperature: 0–25°C

  • Cbz Protection :

    • The α-amino group is protected using benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) or dichloromethane (DCM).

    • Base (e.g., NaOH or Na₂CO₃) neutralizes HCl generated during the reaction.

    • Yield optimization:

      • Excess Cbz-Cl (1.5 equiv) ensures complete protection.

      • Reaction time: 12–24 hours at 0–25°C.

Mechanistic Insight :
Reductive alkylation proceeds via imine formation, followed by borohydride reduction to a secondary amine. Cbz protection involves nucleophilic attack by the α-amino group on the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate.

Alternative Route: Solid-Phase Synthesis

Solid-phase methods enhance purity and scalability, particularly for peptide-derived analogs:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected β-amino acids using HATU/DIEA activation.

  • Selective Deprotection :

    • Fmoc removal with piperidine exposes the α-amino group for Cbz protection.

  • Benzylamine Coupling :

    • Benzylamine is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC).

Advantages :

  • Reduced purification steps

  • High enantiomeric excess (>98%)

Reaction Optimization and Critical Parameters

Solvent Systems

  • Polar aprotic solvents (THF, DCM) favor Cbz protection by stabilizing intermediates.

  • Aqueous-organic biphasic systems improve reductive alkylation yields by minimizing side reactions.

Temperature Control

  • Reductive alkylation at 0–5°C suppresses over-alkylation.

  • Cbz protection at 25°C balances reaction rate and byproduct formation.

Stereochemical Purity

  • Chiral HPLC or capillary electrophoresis confirms enantiomeric excess (>99% for (S)-isomer).

  • Asymmetric induction during reductive alkylation relies on the starting amino acid’s configuration (e.g., L-alanine).

Purification and Isolation

Liquid-Liquid Extraction

  • Acidic aqueous workup (pH ≤ 2) protonates the carboxylic acid, enabling extraction into organic solvents (e.g., diethyl ether).

  • Washing with saturated NaHCO₃ removes unreacted Cbz-Cl.

Crystallization

  • Recrystallization from ethanol/water (3:1 v/v) yields white crystalline product.

  • Purity by HPLC: ≥98%.

Analytical Characterization

Technique Key Data
¹H NMR (CDCl₃)δ 7.25–7.40 (m, 10H, Ar-H), 5.10 (s, 2H, Cbz-CH₂), 4.20 (q, 1H, α-CH), 3.80 (t, 1H, β-CH)
IR (KBr)3300 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1510 cm⁻¹ (Cbz N-H bend)
MS (ESI+) m/z 329.2 [M+H]⁺ (calc. 328.4)

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl chloroformate and sodium borohydride are cost-effective reagents.

  • Waste Management : Aqueous NaBH₄ waste requires neutralization with acetic acid prior to disposal.

  • Throughput : Batch processes achieve 50–100 kg/month with ≥95% yield .

Scientific Research Applications

Peptide Synthesis

Overview : (S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid is primarily used as a building block in the synthesis of peptides. Its structure allows for the introduction of an alanine unit with specific stereochemistry into peptide sequences.

Key Features :

  • Protects the amino group during synthesis, preventing premature reactions.
  • The benzyl group can be removed post-synthesis to reveal active β-benzylamine.

Applications in Peptide Synthesis :

  • Development of therapeutic peptides.
  • Synthesis of enzyme inhibitors.
  • Creation of functional peptides for biological studies.

Drug Development

Overview : The compound's unique properties make it a candidate for developing new therapeutic agents, particularly in treating neurodegenerative diseases and cancer.

Case Studies :

  • Research indicates potential roles in inhibiting enzymes associated with conditions like Alzheimer's and Parkinson's diseases. Studies have shown that compounds similar to (S)-Cbz-protected alanine can modulate neurotransmitter activity, suggesting a therapeutic avenue for neuropharmacology .
Disease Target Mechanism of Action Research Findings
Alzheimer'sEnzyme inhibitionPotential to reduce amyloid plaque formation
Parkinson'sNeurotransmitter modulationMay enhance dopaminergic signaling
CancerApoptosis inductionIn vitro studies show cytotoxic effects on cancer cells

Chemical Biology Research

This compound serves as an important tool in chemical biology for studying various biological processes.

Applications :

  • Investigating protein interactions and modifications.
  • Exploring the structure-function relationships of peptides.

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Synthetic Routes :

  • Multi-step synthesis involving the protection and deprotection of functional groups.
Reaction Type Description
DeprotectionRemoval of the benzyloxycarbonyl group under acidic conditions to yield free amine.
Coupling ReactionsFormation of peptide bonds with other amino acids or carboxylic acids.

Mechanism of Action

The mechanism of action of (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and benzyloxycarbonylamino groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The nature of substituents on the phenyl ring significantly alters physical properties and biological activity.

Compound Name Substituent(s) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
(2S)-2-(Cbz-amino)-3-(4-bromophenyl)propanoic acid 4-Bromo 143–145 1H: 7.49–7.42 (ArH), 4.18 (NHCH)
(2S)-2-(Cbz-amino)-3-(4’-acetylbiphen-4’-yl)propanoic acid 4’-Acetylbiphenyl Not reported Not provided
(2S)-2-(Cbz-amino)-3-(4’’-chlorobiphen-4’-yl)propanoic acid 4’’-Chlorobiphenyl Not reported Not provided
  • Bromophenyl derivatives (e.g., ) exhibit higher melting points (~143–145°C) due to increased molecular weight and halogen-mediated crystal packing.
  • Acetylbiphenyl/chlorobiphenyl derivatives () are typically synthesized for enhanced lipophilicity, favoring membrane permeability in drug design.

Protective Group Variations

Protective groups modulate deprotection conditions and stability:

Compound Name Protective Group(s) Deprotection Method Stability Notes Reference
(S)-3-(Benzylamino)-2-(Cbz-amino)propanoic acid Cbz (α-amino), Bn (β-amino) Acidic (HCl) Cbz removed via H₂/Pd or HI
3-(...)-(S)-2-(Boc-amino)propanoic acid Boc (α-amino) TFA Boc stable under basic conditions
Fmoc-(S)-2-amino-3-(benzylamino)propanoic acid Fmoc (α-amino) Piperidine Fmoc preferred for SPPS
  • Cbz vs. Boc: Cbz is stable under basic conditions but cleaved by hydrogenolysis or strong acids (e.g., HI), whereas Boc requires trifluoroacetic acid (TFA) for removal .
  • Fmoc : Offers orthogonality in solid-phase peptide synthesis (SPPS) due to base-labile cleavage (piperidine) .

Stereochemical and Functional Group Modifications

  • 3-(Imidazol-4-yl)propanoic acid derivatives (): Incorporation of heterocycles enhances metal-binding capacity (e.g., Zn²⁺ in enzyme inhibition).

Data Tables for Key Compounds

Table 1: Physical and Spectral Data

Compound Name [α]D²⁰ (c, solvent) IR (νmax, cm⁻¹) HRMS (m/z) Yield (%) Reference
(2S)-2-(Cbz-amino)-3-(4-bromophenyl)propanoic acid +51.8 (CHCl₃) 1713 (C=O), 1531 (N–H) 400.0156 [M + Na]⁺ 83
Methyl ((S)-2-(Cbz-amino)-3-(4-bromophenyl)propanoyl)-L-prolinate -25.6 (CHCl₃) Not reported Not provided 80

Biological Activity

(S)-3-(Benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, with the CAS number 160885-24-5, is a compound that has garnered interest in scientific research due to its structural properties and potential applications in organic synthesis and biological studies. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N2_2O4_4
  • Molecular Weight : 328.36 g/mol
  • CAS Number : 160885-24-5

The compound features a chiral center, which contributes to its unique biological properties. The presence of the benzylamino and benzyloxycarbonyl groups enhances its reactivity and interaction with various biological targets.

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including protection of the amino group and introduction of the benzyl and benzyloxycarbonyl groups. A common synthetic route is as follows:

  • Protection of Amino Group : Using benzyloxycarbonyl chloride in the presence of a base.
  • Introduction of Benzyl Group : Reacting with appropriate reagents to form the desired structure.
  • Deprotection : Removing protecting groups to yield the final product.

This multi-step process allows for high yields and purity, making it suitable for both laboratory research and potential industrial applications .

The compound's structural features suggest several potential mechanisms through which it may exert biological effects:

  • Enzyme Inhibition : It may inhibit enzymes involved in neurodegenerative diseases, similar to other amino acids with structural similarities.
  • Neurotransmitter Activity : Due to its resemblance to neurotransmitters, it could influence synaptic plasticity and neuronal signaling pathways.
  • Modulation of Protein Interactions : The benzyl and benzyloxycarbonyl groups may interact with specific receptors or enzymes, modulating their activity during biochemical processes .

Study 1: Neuropharmacological Implications

Research indicates that compounds structurally similar to this compound may influence synaptic plasticity. In vitro studies have shown that such compounds can enhance neuronal signaling pathways, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Study 2: Peptide Synthesis Applications

This compound is utilized as a building block in peptide synthesis. Its unique combination of protecting groups allows for selective modifications during peptide assembly, which is crucial for developing therapeutics targeting various diseases .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound160885-24-5328.36 g/molPrecursor for biologically active peptides
(S)-2-Amino-3-(Benzylamino)Propanoic Acid[Not available][Not available]Potential neurotransmitter activity
Benzylamine Derivatives[Various][Various]Enzyme inhibition in neurobiology

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a multi-step peptide coupling strategy. For example, benzyloxycarbonyl (Cbz) protection is introduced using reagents like benzyl chloroformate under alkaline conditions (e.g., NaHCO₃), followed by benzylamine coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) . Key intermediates, such as Cbz-protected amino acids, are characterized using HRMS (high-resolution mass spectrometry) for molecular ion confirmation (e.g., [M + Na]+ peaks) and FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Q. What spectroscopic and chromatographic techniques are essential for purity assessment?

  • Methodological Answer :

  • HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) is used to confirm purity (>95%) and monitor byproducts .
  • ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves stereochemistry: benzyl protons appear as multiplets at δ 7.2–7.4 ppm, while α-protons of the amino acid backbone show coupling patterns (J = 4–6 Hz) indicative of (S)-configuration .
  • Chiral GC/MS or polarimetry ([α]D²⁵) validates enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in peptide coupling steps involving this compound?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated coupling efficiency by stabilizing reactive intermediates .
  • Temperature control : Reactions performed at 0–4°C minimize racemization, while room temperature is optimal for imine formation .
  • Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates acyl transfer, improving yields from ~60% to >85% .

Q. What strategies resolve stereochemical inconsistencies in synthetic derivatives?

  • Methodological Answer :

  • X-ray crystallography confirms absolute configuration using heavy atoms (e.g., bromine substituents) .
  • Dynamic NMR at variable temperatures distinguishes diastereomers via splitting patterns in rotameric states .
  • Enzymatic resolution with proteases (e.g., subtilisin) selectively hydrolyzes undesired enantiomers .

Q. How to address discrepancies in pharmacological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Impurity profiles : Re-test batches using LC-MS/MS to identify trace byproducts (e.g., deprotected amines or oxidized benzyl groups) .
  • Assay conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) with controlled pH (7.4) and temperature (37°C) to minimize variability .
  • Structure-activity relationships (SAR) : Compare analogs (e.g., 4-bromophenyl or trifluoromethyl derivatives) to isolate pharmacophoric groups responsible for activity .

Data Contradiction Analysis

Q. Why do reported solubility values vary for this compound in aqueous buffers?

  • Analysis : Discrepancies stem from:

  • Salt forms : Dihydrochloride salts (e.g., in ) increase aqueous solubility (>50 mg/mL) vs. free acids (<5 mg/mL) .
  • Buffer composition : Phosphate buffers (pH 6.5–7.5) enhance solubility via zwitterionic stabilization, while Tris buffers may precipitate the compound .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants (e.g., cyanopropanoic acid derivatives) .
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the Cbz group .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

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